molecular formula C10H9ClF2O2S B12313996 rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans

rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans

Cat. No.: B12313996
M. Wt: 266.69 g/mol
InChI Key: JOMINIYUUYIZLT-UHFFFAOYSA-N
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Description

rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans is a chemical compound with the molecular formula C10H9ClF2O2S and a molecular weight of 266.7 g/mol It is known for its unique structural features, including a cyclopropyl ring substituted with phenyl and difluoromethyl groups, and a methanesulfonyl chloride functional group

Preparation Methods

The synthesis of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The difluorocyclopropyl moiety imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a difluorocyclopropyl ring with a phenyl group and a methanesulfonyl chloride functional group, which imparts specific reactivity and versatility in various chemical transformations.

Properties

Molecular Formula

C10H9ClF2O2S

Molecular Weight

266.69 g/mol

IUPAC Name

(2,2-difluoro-3-phenylcyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C10H9ClF2O2S/c11-16(14,15)6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

JOMINIYUUYIZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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